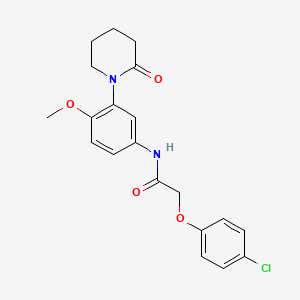

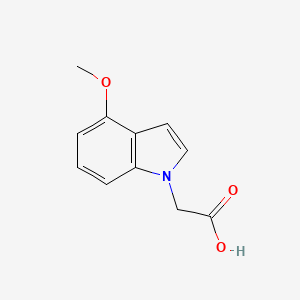

![molecular formula C14H18N2O3S B2796518 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide CAS No. 1281694-10-7](/img/structure/B2796518.png)

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide” is a type of N-sulfonylpiperidine-3-carboxamides (SPCs) which has been identified as a novel capsid assembly modulator with antiviral activity . It has been found to potently reduce the amount of secreted HBV DNA .

Synthesis Analysis

The compound was identified through structure-based virtual screening of an integrated compound library . This process led to the identification of several types of HBV inhibitors, among which N-sulfonylpiperidine-3-carboxamides (SPCs) stood out .Chemical Reactions Analysis

The compound has been found to inhibit the formation of HBV capsid, synthesis of cccDNA, e antigen (HBeAg), viral pregenomic RNA (pgRNA), and HBV DNA levels . This suggests that it interacts with these biological molecules and inhibits their formation or synthesis.科学的研究の応用

Inhibition of HBV Replication

This compound has been identified as a novel capsid assembly modulator for potent inhibition of Hepatitis B Virus (HBV) replication . It has been found to potently reduce the amount of secreted HBV DNA .

Antiviral Activity

The compound exhibits high antiviral activity without causing cytotoxicity . It dose-dependently inhibits the formation of HBV capsid, synthesis of cccDNA, e antigen (HBeAg), viral pregenomic RNA (pgRNA), and HBV DNA levels, thereby restraining HBV replication .

Treatment of Chronic Hepatitis B

The compound has been developed as an effective anti-HBV agent in the treatment of chronic HBV infection by targeting the HBV core protein and inducing the formation of aberrant or morphologically normal capsid .

Potential Use in HBV-Transgenic Mice

In studies involving HBV-transgenic mice, treatment with this compound for 12 days exhibited potent anti-HBV activity without apparent hepatotoxicity .

Discovery of New Chemotypes

The compound is part of the discovery of new chemotypes, including triazoles, [1,2,4]triazolo[4,3-a]pyridines, and N-sulfonylpiperidine-3-carboxamides .

Potential Anticancer Activity

Although not directly related to “1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide”, piperidine derivatives have been synthesized with potential anticancer activity . This suggests that the compound could potentially be modified or used as a starting point for the development of anticancer drugs.

作用機序

Target of Action

The primary target of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide is the capsid of the Hepatitis B Virus (HBV) . The capsid, a key element during HBV replication, is considered a promising target for the treatment of chronic hepatitis B .

Mode of Action

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide, as a novel capsid assembly modulator, interacts with the HBV capsid and inhibits its formation . This interaction leads to a reduction in the amount of secreted HBV DNA .

Biochemical Pathways

The compound affects the HBV replication pathway. By inhibiting the formation of the HBV capsid, it disrupts the synthesis of covalently closed circular DNA (cccDNA), e antigen (HBeAg), and viral pregenomic RNA (pgRNA) . These changes in the biochemical pathway lead to a decrease in HBV DNA levels, thereby restraining HBV replication .

Pharmacokinetics

The compound exhibits high antiviral activity without causing cytotoxicity , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the dose-dependent inhibition of HBV capsid formation, cccDNA synthesis, HBeAg production, and pgRNA and HBV DNA levels . These effects result in potent inhibition of HBV replication .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide are not detailed in the available literature, it’s important to note that such factors can include pH, temperature, and the presence of other biological molecules

将来の方向性

特性

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c15-14(17)13-7-4-9-16(11-13)20(18,19)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,15,17)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGSYOHVJSNXLM-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethenesulfonyl)piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2796442.png)

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2796443.png)

![Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2796445.png)

![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)

![[4-(1,3-Oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2796455.png)

![2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2796458.png)